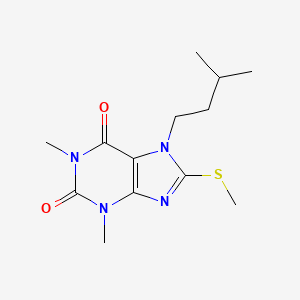
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, also known as 8-Methylthiotheophylline, is a methylxanthine derivative. It is a purine alkaloid that is similar in structure to caffeine and theobromine. The compound has been found to have potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
The mechanism of action of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline is similar to that of caffeine and other methylxanthines. It acts as an antagonist of adenosine receptors, which are involved in the regulation of various physiological processes such as sleep, pain, and inflammation. By blocking these receptors, 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline can increase the levels of other neurotransmitters such as dopamine and norepinephrine, which can lead to increased alertness and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline can have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as stimulate the central nervous system. The compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
One advantage of using 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a similar structure to caffeine and theobromine, which makes it a useful tool for studying the effects of these compounds on the human body. However, one limitation of using 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline is that it can have similar side effects to caffeine, such as increased heart rate and blood pressure, which may make it unsuitable for certain types of experiments.
未来方向
There are several potential future directions for research involving 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline. One area of interest is the development of new drugs based on the structure of the compound, which could have potential applications in the treatment of pain and inflammation. Another area of interest is the use of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline as a tool for studying the role of adenosine receptors in the human body, which could lead to new insights into the regulation of various physiological processes.
合成方法
The synthesis of 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline involves the reaction of theophylline with methylthiol chloride in the presence of a base. The reaction yields 7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline as the major product. The compound can be further purified using chromatography techniques.
科学研究应用
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dionetheophylline has been used in various scientific research applications. It has been found to have potential as a tool for studying the effects of caffeine and other methylxanthines on the human body. The compound has been used in studies to investigate the role of adenosine receptors in the central nervous system and in the cardiovascular system.
属性
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)6-7-17-9-10(14-12(17)20-5)15(3)13(19)16(4)11(9)18/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRYESMQNXJGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B2396829.png)
![(3As,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one](/img/no-structure.png)
![3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2396831.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2396832.png)
![2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide](/img/structure/B2396833.png)
![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2396836.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2396837.png)
![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2396842.png)
methanone oxime](/img/structure/B2396846.png)
amine](/img/structure/B2396847.png)
